molecular formula C17H16F3N3O B2460313 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2415541-44-3

1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No. B2460313
CAS RN: 2415541-44-3
M. Wt: 335.33
InChI Key: IXNDSJRZQBBBDF-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. TFP is a piperazine derivative that has been extensively studied for its potential use in medicinal chemistry and drug discovery.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been shown to modulate the activity of other neurotransmitter receptors, including the adrenergic receptors and the histamine H1 receptor.
Biochemical and Physiological Effects:
1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have a range of biochemical and physiological effects. In animal studies, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to reduce anxiety-like behavior and improve cognitive function. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been shown to have antipsychotic effects, suggesting that it may be useful in the treatment of schizophrenia. Additionally, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is its diverse range of pharmacological activities, which makes it a useful tool compound for studying various aspects of neuroscience and pharmacology. However, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is also a challenging compound to work with due to its complex synthesis and low solubility in aqueous solutions. Additionally, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research on 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of new 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one derivatives with improved pharmacological properties. Another area of interest is the study of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Finally, the potential use of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in the treatment of various neuropsychiatric disorders, such as schizophrenia and depression, warrants further investigation.
Conclusion:
In conclusion, 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively studied for its potential use in medicinal chemistry and drug discovery, as well as a tool compound in neuroscience research. While 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several advantages, such as its diverse range of pharmacological activities, it also has limitations, such as its complex synthesis and low solubility in aqueous solutions. Future research on 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one may lead to the development of new 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one derivatives with improved pharmacological properties and the potential use of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in the treatment of various neuropsychiatric disorders.

Synthesis Methods

1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can be synthesized through a multistep process that involves the reaction of 4-chloro-2-trifluoromethylpyridine with benzylpiperazine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a challenging process that requires specialized knowledge and expertise in organic chemistry.

Scientific Research Applications

1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. 1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has also been studied for its potential use as a tool compound in neuroscience research, particularly in the study of G protein-coupled receptors (GPCRs) and their signaling pathways.

properties

IUPAC Name

1-benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-10-14(6-7-21-15)22-8-9-23(16(24)12-22)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNDSJRZQBBBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=CC(=NC=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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